molecular formula C12H15N3OS B11080913 2-(5-methoxy-1H-indol-3-yl)ethyl carbamimidothioate

2-(5-methoxy-1H-indol-3-yl)ethyl carbamimidothioate

Cat. No.: B11080913
M. Wt: 249.33 g/mol
InChI Key: DNTKKNOEHPPWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methoxy-1H-indol-3-yl)ethyl carbamimidothioate is a chemical compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features a methoxy group at the 5-position of the indole ring and a carbamimidothioate group attached to the ethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methoxy-1H-indol-3-yl)ethyl carbamimidothioate typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxyindole, which is commercially available or can be synthesized from indole through methoxylation.

    Side Chain Introduction: The ethyl side chain is introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.

    Carbamimidothioate Formation: The final step involves the reaction of the ethylated intermediate with thiourea under acidic conditions to form the carbamimidothioate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbamimidothioate group, converting it to corresponding amines or thiols.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Hydroxylated indole derivatives.

    Reduction: Amines or thiols.

    Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

2-(5-Methoxy-1H-indol-3-yl)ethyl carbamimidothioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-3-yl)ethyl carbamimidothioate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in neurotransmission and signal transduction.

    Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

    5-Methoxy-N,N-diallyltryptamine: Another indole derivative with hallucinogenic properties.

    Melatonin: A well-known indole derivative involved in regulating sleep-wake cycles.

    N-(2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl)acetamide: Shares structural similarities but differs in its iodine substitution.

Uniqueness: 2-(5-Methoxy-1H-indol-3-yl)ethyl carbamimidothioate is unique due to its carbamimidothioate group, which imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)ethyl carbamimidothioate

InChI

InChI=1S/C12H15N3OS/c1-16-9-2-3-11-10(6-9)8(7-15-11)4-5-17-12(13)14/h2-3,6-7,15H,4-5H2,1H3,(H3,13,14)

InChI Key

DNTKKNOEHPPWPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCSC(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.